molecular formula C8H5F4N3O B15300171 Phenoxytetrafluoroethyl azide

Phenoxytetrafluoroethyl azide

Cat. No.: B15300171
M. Wt: 235.14 g/mol
InChI Key: OYCBEZIGGPVRBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenoxytetrafluoroethyl azide is a fluorinated organic azide characterized by a tetrafluoroethyl (CF₂CF₂) group linked to a phenoxy (PhO) moiety and an azide (-N₃) functional group. Its synthesis typically involves nucleophilic substitution reactions of tetrafluoroethyl bromides with organometallic reagents such as i-PrMgCl·LiCl, followed by azide introduction via electrophilic or radical pathways . This compound falls under a broader class of tetrafluoroethyl-containing molecules, which have garnered attention in agrochemistry, materials science, and medicinal chemistry due to their unique physicochemical properties, such as enhanced lipophilicity and metabolic stability compared to non-fluorinated or trifluoromethylated analogues .

Properties

Molecular Formula

C8H5F4N3O

Molecular Weight

235.14 g/mol

IUPAC Name

(2-azido-1,1,2,2-tetrafluoroethoxy)benzene

InChI

InChI=1S/C8H5F4N3O/c9-7(10,14-15-13)8(11,12)16-6-4-2-1-3-5-6/h1-5H

InChI Key

OYCBEZIGGPVRBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(C(N=[N+]=[N-])(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenoxytetrafluoroethyl azide can be synthesized through several methods. One common approach involves the reaction of phenoxytetrafluoroethyl halide with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds at room temperature and yields the desired azide compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure safety and efficiency. The use of automated systems allows for precise control over reaction conditions, minimizing the risk associated with handling azides. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste reduction, can enhance the sustainability of the production process .

Chemical Reactions Analysis

[3 + 2] Cycloaddition with Terminal Alkynes

Phenoxytetrafluoroethyl azide undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form 4-substituted N-tetrafluoroethyl-1,2,3-triazoles. This reaction proceeds efficiently under mild conditions (room temperature, 12–24 hours) with yields ranging from 70% to 99% .
Example Reaction:

C₆H₅OCF₂CF₂N₃+RC≡CHCu(I)C₆H₅OCF₂CF₂NCN||NR\text{C₆H₅OCF₂CF₂N₃} + \text{RC≡CH} \xrightarrow{\text{Cu(I)}} \text{C₆H₅OCF₂CF₂N} \underset{\substack{\text{|} \\ \text{N}}}{\overset{\substack{\text{N} \\ \text{|}}}{\text{C}}} \text{R}

Key Data:

Alkyne (R)CatalystYield (%)Reference
PhenylCuI85
PropargylCuBr78

Rhodium(II)-Catalyzed Transannulation with Nitriles

Triazoles derived from this compound undergo transannulation with nitriles in the presence of rhodium(II) acetate to yield N-tetrafluoroethylimidazoles. This reaction requires elevated temperatures (80–100°C) and provides moderate to high yields (60–82%) .
Example Reaction:

Triazole+RCNRh2(OAc)4Imidazole+N2\text{Triazole} + \text{RCN} \xrightarrow{\text{Rh}_2(\text{OAc})_4} \text{Imidazole} + \text{N}_2

Key Data:

Nitrile (R)Temperature (°C)Yield (%)Reference
CH₃CN8075
PhCN10082

Acid-Mediated Denitrogenation to β-Enamido Triflates

Treatment of triazole derivatives with triflic acid (TfOH) in dichloroethane (DCE) induces denitrogenation, producing β-enamido triflates. This reaction achieves yields up to 73% and proceeds via cleavage of the triazole ring .
Example Reaction:

TriazoleTfOH, DCECF3SO3C=CHNHCOR\text{Triazole} \xrightarrow{\text{TfOH, DCE}} \text{CF}_3\text{SO}_3\text{C=CHNHCOR}

Key Data:

SubstrateAcidYield (%)Reference
Triazole 2a TfOH73

Mechanism of Action

The mechanism of action of phenoxytetrafluoroethyl azide primarily involves its reactivity as an azide. The azide group can participate in nucleophilic substitution and cycloaddition reactions, forming stable products such as amines and triazoles. These reactions often proceed through the formation of reactive intermediates, such as nitrenes, which can further react with various substrates .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Fluorinated azides vary significantly based on their substituents, influencing reactivity and applications:

Compound Fluorinated Group Key Functional Groups Example Applications
Phenoxytetrafluoroethyl azide CF₂CF₂OPh Azide (-N₃) Agrochemical intermediates, polymer synthesis
Trifluoromethyl azide (CF₃N₃) CF₃ Azide (-N₃) Click chemistry (CuAAC), organic synthesis
Sodium azide (NaN₃) N/A (ionic compound) Azide (-N₃⁻) Airbag propellants, preservatives
Tetraconazole CF₂CF₂ Triazole, chlorophenyl Agricultural fungicide

Physicochemical Properties

Fluorination profoundly impacts solubility, stability, and hydrophobicity:

  • Hydrophobicity: Tetrafluoroethyl groups reduce hydrophilicity compared to parent carbohydrates or trifluoromethylated compounds. For example, tetrafluorinated sugars exhibit enhanced protein-binding capabilities due to lowered water solubility . This compound likely follows this trend, favoring organic solvent compatibility over aqueous systems.
  • Thermal Stability: Fluorinated azides generally exhibit greater thermal stability than metal azides (e.g., NaN₃, which decomposes explosively above 300°C) . However, this compound may still require cautious handling due to the inherent instability of organic azides under heat or shock.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :
  • This compound: Expected to participate in CuAAC to form N-tetrafluoroethyl triazoles, though reaction rates and yields may differ from perfluoroalkyl azides (e.g., CF₃N₃) due to steric hindrance from the phenoxy group .
  • Perfluoroalkyl azides : Demonstrated high efficiency in CuAAC, yielding triazoles with applications in drug discovery and materials science .
Electrophilic Substitution :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.